molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Cat. No. B572707
M. Wt: 271.133
InChI Key: SJQZRZLUEGCXFN-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add potassium tert-butoxide (811.43 mg) to a solution of N-(4-bromo-2,6-difluoro-phenyl)-N′-isopropyl-acetamidine (2 g) in N-methyl formamide (20 mL). Heat the mixture at 100° C. for 2 h. Cool to RT, add DCM (150 mL), wash three times with saturated sodium chloride aqueous (brine, 300 mL), dry over magnesium sulfate and remove the solvent under vacuum. Add hexane and shake over ultrasound for a few minutes. Filter the solid, repeat addition of hexane/filtration twice to afford 1.86 g of the title compound. MS (ES+): m/z=272 (M+H)+.
Quantity
811.43 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([NH:15][C:16](=[N:18][CH:19]([CH3:21])[CH3:20])[CH3:17])=[C:10](F)[CH:9]=1.C(Cl)Cl>CNC=O>[Br:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]2[N:15]=[C:16]([CH3:17])[N:18]([CH:19]([CH3:21])[CH3:20])[C:10]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
811.43 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
Name
Quantity
20 mL
Type
solvent
Smiles
CNC=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to RT
WASH
Type
WASH
Details
wash three times with saturated sodium chloride aqueous (brine, 300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
WAIT
Type
WAIT
Details
Add hexane and shake over ultrasound for a few minutes
FILTRATION
Type
FILTRATION
Details
Filter
ADDITION
Type
ADDITION
Details
the solid, repeat addition of hexane/filtration twice

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(N(C(=N2)C)C(C)C)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.